![molecular formula C23H22ClF3O2 B13831457 methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate](/img/structure/B13831457.png)

methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bifenthrin is a synthetic pyrethroid insecticide widely used in agriculture and residential pest control. It was first registered for use by the United States Environmental Protection Agency in 1985 . Bifenthrin is known for its effectiveness against a broad spectrum of insects, including ants, termites, and mosquitoes . It is a white, waxy solid with a faint sweet smell and is poorly soluble in water .

準備方法

Bifenthrin is synthesized through a series of transesterification reactions. One common method involves the transesterification of lambda-cyhalothric acid with a low-molecular-weight alcohol in the presence of weakly acidic catalysts to obtain lambda-cyhalothric acid ester. This ester then undergoes another transesterification with methyl-3-biphenylmethanol under the catalysis of titanate catalysts to produce bifenthrin . This method is advantageous due to its simplicity, high product purity, and suitability for industrial production .

化学反応の分析

Bifenthrin undergoes several types of chemical reactions, including hydrolysis and oxidation. In the environment, bifenthrin is metabolized via hydrolysis, oxidation, and subsequent glucuronide conjugation . The major products formed from these reactions include various hydrolysis and oxidation derivatives . Bifenthrin is stable under normal conditions and does not rapidly react with air or water .

科学的研究の応用

Bifenthrin has a wide range of scientific research applications:

Agriculture: It is used to protect crops from insect damage and is applied to more than 14 million acres in the United States.

Public Health: Bifenthrin is used in mosquito nets and indoor walls to control malaria and filaria vector mosquitoes

Residential Pest Control: It is used in homes to control pests like ants, termites, and fleas.

Environmental Studies: Research on bifenthrin’s environmental impact, including its persistence in soil and effects on non-target species, is ongoing.

作用機序

Bifenthrin exerts its effects by interfering with the nervous system of insects. It is a Type I pyrethroid that affects the central and peripheral nervous system by interfering with sodium channel gating . Bifenthrin delays the closure of sodium channels, causing nervous system hyperexcitation and, in some cases, nerve block in the target pest . This leads to paralysis and eventual death of the insect .

類似化合物との比較

Bifenthrin belongs to the pyrethroid family, which includes other compounds like lambda-cyhalothrin, esfenvalerate, and permethrin . Compared to these compounds, bifenthrin has a longer residual effect and is more persistent in the environment . It is particularly effective against termites, ants, and a variety of lawn pests . like other pyrethroids, bifenthrin is highly toxic to aquatic organisms and requires careful handling to minimize environmental impact .

Conclusion

Bifenthrin is a versatile and effective insecticide with a wide range of applications in agriculture, public health, and residential pest control. Its unique chemical properties and mechanism of action make it a valuable tool in pest management, although its environmental impact necessitates careful use and ongoing research.

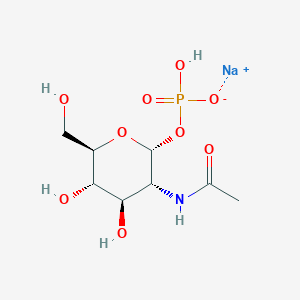

特性

分子式 |

C23H22ClF3O2 |

|---|---|

分子量 |

422.9 g/mol |

IUPAC名 |

methyl (1S,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-1-(2-methyl-3-phenylphenyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C23H22ClF3O2/c1-14-16(15-9-6-5-7-10-15)11-8-12-17(14)22(20(28)29-4)18(21(22,2)3)13-19(24)23(25,26)27/h5-13,18H,1-4H3/b19-13-/t18-,22-/m1/s1 |

InChIキー |

SUOWXSKRLGPZBV-GEYPENSJSA-N |

異性体SMILES |

CC1=C(C=CC=C1[C@@]2([C@@H](C2(C)C)/C=C(/C(F)(F)F)\Cl)C(=O)OC)C3=CC=CC=C3 |

正規SMILES |

CC1=C(C=CC=C1C2(C(C2(C)C)C=C(C(F)(F)F)Cl)C(=O)OC)C3=CC=CC=C3 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[[(2S,4S)-4-[(2R,4S,5R,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-5,12-dihydroxy-7-methoxy-6,11-dioxo-1,2,3,4-tetrahydrotetracen-2-yl]oxy]-2-oxoethyl] pentanoate](/img/structure/B13831386.png)

![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)